molecular formula C5H4N3NaO2 B11921170 Sodium 5-aminopyrazine-2-carboxylate

Sodium 5-aminopyrazine-2-carboxylate

Cat. No.: B11921170
M. Wt: 161.09 g/mol
InChI Key: IDBXPDCWZAYRIC-UHFFFAOYSA-M
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Description

Sodium 5-aminopyrazine-2-carboxylate is a carboxylate salt form of a valuable aminopyrazine building block. The 5-aminopyrazine-2-carboxylic acid scaffold is recognized in medicinal chemistry for its role in kinase inhibition . Research indicates that this core structure can bind to kinase targets, such as Nek2, by forming key hydrogen bonds with the hinge region of the enzyme . The carboxylic acid group on the scaffold is a critical pharmacophoric element, participating in hydrogen bonds and salt bridge interactions within the enzyme's active site . The sodium salt form may offer advantages in solubility and bioavailability for certain research applications. As a chemical synthesis intermediate, the amino and carboxylate functional groups provide reactive sites for creating diverse compound libraries for pharmaceutical research and development. This product is strictly for Research Use Only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N3NaO2

Molecular Weight

161.09 g/mol

IUPAC Name

sodium;5-aminopyrazine-2-carboxylate

InChI

InChI=1S/C5H5N3O2.Na/c6-4-2-7-3(1-8-4)5(9)10;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1

InChI Key

IDBXPDCWZAYRIC-UHFFFAOYSA-M

Canonical SMILES

C1=C(N=CC(=N1)N)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Molar Ratio : 1:1 (acid-to-base) in aqueous solution.

  • Temperature : 25–50°C under stirring for 2–4 hours.

  • Isolation : Evaporate solvent under reduced pressure, followed by recrystallization from ethanol/water (1:3 v/v).

Yield : 85–92%.
Purity : ≥98% (HPLC).

Microwave-Assisted Substitution Reaction

Microwave irradiation enhances reaction efficiency for precursor synthesis. This method starts with 5-chloropyrazine-2-carboxylic acid, which undergoes ammonolysis followed by neutralization.

Steps:

  • Ammonolysis :

    • React 5-chloropyrazine-2-carboxylic acid with 25% aqueous NH₃ under microwave irradiation (100°C, 30 min).

    • Acidify with HCl to pH 4 to precipitate 5-aminopyrazine-2-carboxylic acid.

  • Neutralization :

    • Treat the isolated acid with NaOH (1:1 molar ratio) in water.

Yield : 70–75% (over two steps).
Advantage : Reduced reaction time (30 min vs. 6–8 hours conventionally).

Catalytic Oxidation of 2,5-Dimethylpyrazine

Indirect synthesis via oxidation of 2,5-dimethylpyrazine using KMnO₄, followed by selective neutralization.

Protocol:

  • Oxidation :

    • React 2,5-dimethylpyrazine with KMnO₄ in water at 75–95°C.

    • Key : Excess 2,5-dimethylpyrazine (2–5:1 molar ratio to KMnO₄) minimizes over-oxidation to pyrazine-2,5-dicarboxylic acid.

  • Acidification and Extraction :

    • Adjust pH to 2.5 with H₂SO₄ to precipitate 5-methylpyrazine-2-carboxylic acid.

  • Amination and Neutralization :

    • Convert methyl group to amine via chlorination/ammonolysis, then neutralize with NaOH.

Yield : 47–60% (over three steps).
Challenges : Requires precise pH control to avoid dicarboxylic acid byproducts.

Industrial-Scale Continuous Flow Synthesis

Recent patents describe continuous flow reactors for high-yield, scalable production.

Process Overview:

  • Precursor Synthesis :

    • 5-Aminopyrazine-2-carboxylic acid is synthesized via regioselective chlorination and ammonolysis in a flow reactor.

  • Neutralization :

    • In-line mixing with NaOH solution (0.5–1.0 M) at 40–60°C.

  • Crystallization :

    • Continuous anti-solvent crystallization using ethanol.

Yield : 90–95%.
Throughput : 1–5 kg/hour.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Direct Neutralization85–92%≥98%ModerateHigh
Microwave-Assisted70–75%≥97%LowModerate
Catalytic Oxidation47–60%≥95%HighLow
Continuous Flow90–95%≥99%Very HighVery High

Key Findings :

  • Direct Neutralization is optimal for small-scale lab synthesis due to simplicity.

  • Continuous Flow excels in industrial settings, offering superior yield and throughput.

  • Catalytic Oxidation suffers from byproduct formation but remains viable for integrated production lines.

Critical Parameters for Optimization

pH Control

  • Neutralization at pH 7–8 ensures complete salt formation without degrading the amine group.

  • Acidification below pH 2.5 during precursor isolation prevents dicarboxylic acid contamination.

Solvent Selection

  • Water is preferred for neutralization due to the high solubility of sodium salts.

  • Ethanol/Water Mixtures (1:3 v/v) enhance crystallization efficiency.

Temperature

  • Elevated temperatures (40–60°C) accelerate neutralization but require careful monitoring to avoid decomposition.

Emerging Methodologies

Enzymatic Amination

  • Pilot studies use transaminases to convert 5-ketopyrazine-2-carboxylate to the amine derivative, followed by neutralization.

  • Yield : 65–70% (enzymatic step).

Electrochemical Synthesis

  • Direct electrochemical oxidation of 2,5-dimethylpyrazine in sodium hydroxide electrolyte.

  • Advantage : Eliminates need for KMnO₄, reducing waste .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various pyrazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Sodium 5-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Properties :

  • Solubility : The sodium salt form improves aqueous solubility compared to the free acid, making it suitable for drug formulations.
  • Structure : The planar pyrazine ring with electron-donating (-NH₂) and ionizable (-COO⁻) groups enables interactions with biological targets.

Comparison with Similar Pyrazine Derivatives

Physicochemical Properties

Property Sodium 5-aminopyrazine-2-carboxylate Propyl Ester (Compound 2 ) 5-Chloro-N-phenylamide
Solubility (Water) High (ionized carboxylate) Low (ester) Very low (lipophilic)
Melting Point Decomposes >245°C (free acid form) 135–138°C 160–220°C (variable)
log P ~-1.5 (predicted) 1.2–1.5 2.8–3.5
Stability Stable in aqueous solutions Hydrolyzes under acidic conditions Stable in organic phases

Key Findings and Trends

Positional Substitution: 5-Amino Group: Enhances hydrogen bonding with biological targets (e.g., bacterial enzymes) . 2-Carboxylate vs. Ester/Amide: Carboxylate improves solubility but reduces membrane permeability; esters/amides balance lipophilicity and hydrolysis rates .

Activity vs. Lipophilicity :

  • Higher log P values (e.g., 5-chloro-N-phenylamide) correlate with antimycobacterial efficacy but may limit aqueous solubility .
  • Sodium salt derivatives are optimal for parenteral delivery, while esters/amides suit oral formulations .

Synthetic Flexibility :

  • Microwave-assisted synthesis reduces reaction times for esters (e.g., propyl ester in 1 hour at 120°C) .
  • Amide coupling (e.g., with 2,4-dimethoxybenzylamine) introduces diversity in antimicrobial activity .

Biological Activity

Sodium 5-aminopyrazine-2-carboxylate is a sodium salt derivative of 5-aminopyrazine-2-carboxylic acid, characterized by a pyrazine ring with an amino group and a carboxylate group. This compound has attracted significant attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

  • Molecular Formula : C₅H₄N₂O₂Na
  • Molecular Weight : Approximately 143.11 g/mol
  • Structure : The compound features a five-membered heterocyclic ring, which is crucial for its biological activity.

Antimicrobial Activity

This compound has shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its mechanism of action is believed to involve disruption of bacterial metabolism, particularly through interference with the CoA biosynthetic pathway.

  • Binding to Target Proteins :
    • This compound interacts with specific proteins involved in metabolic pathways within bacteria, notably PanD, an enzyme critical for coenzyme A biosynthesis in Mycobacterium tuberculosis .
    • Isothermal titration calorimetry studies have indicated strong binding affinities to these target proteins, suggesting a potential for therapeutic applications against resistant strains of tuberculosis .
  • Comparison with Related Compounds :
    • Structural analogs such as pyrazinamide and pyrazinoic acid are known for their roles in tuberculosis treatment. This compound shares structural similarities with these compounds but exhibits unique biological activities that differentiate it from its counterparts .

In Vitro Studies

A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives:

  • Antimycobacterial Activity : The compound demonstrated significant activity against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established treatments .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 cancer cell lines indicated that while some derivatives exhibited low cytotoxicity, this compound maintained a favorable safety profile .

Comparative Efficacy Table

Compound NameMIC (µg/mL)Activity Type
This compound12.5Antimycobacterial
Pyrazinamide10Antitubercular
Pyrazinoic Acid15Active Metabolite
Ethyl 5-Aminopyrazine-2-Carboxylate>50Less Active

Q & A

Q. What are the established synthetic routes for Sodium 5-aminopyrazine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or carboxylation of pyrazine derivatives. For example, hydrothermal synthesis using zinc nitrate and 3-aminopyrazine-2-carboxylic acid under controlled pH (adjusted with NaOH) yields coordination complexes with the sodium ion incorporated into the crystal structure . Alternative methods involve chlorination, esterification, and oxidation of precursors like 2,5-dimethylpyrazine, with yields dependent on temperature and stoichiometric control of reagents like N-chlorosuccinimide . Key parameters include reaction time (3 days for hydrothermal synthesis) and solvent systems (e.g., H₂O/DMF mixtures).

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • IR spectroscopy identifies functional groups (e.g., carboxylate C=O stretches near 1650–1700 cm⁻¹ and N–H bends from the amine group).
  • X-ray crystallography resolves the octahedral coordination geometry of metal complexes, as seen in Zn(II) structures, and hydrogen-bonding networks stabilizing the crystal lattice .
  • Elemental analysis confirms purity, while NMR (¹H/¹³C) verifies proton environments and carbon frameworks in solution .

Q. How should this compound be stored and handled to ensure stability?

Store at 0–6°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as UV radiation may disrupt the aromatic pyrazine ring. For dissolution, use polar aprotic solvents like DMSO (50 mg/mL with sonication) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in metal coordination or drug design?

Density Functional Theory (DFT) optimizes ligand-metal binding energies and identifies charge distribution in the pyrazine ring, guiding the design of coordination complexes. For example, zwitterionic forms of the ligand (with protonated amine and deprotonated carboxylate) enhance chelation with divalent metals like Zn(II) . Molecular docking studies can also model interactions with biological targets, such as enzyme active sites, by analyzing hydrogen-bonding and π-π stacking potential .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies arise from variations in precursor purity, solvent choice, and heating methods. For instance, hydrothermal synthesis at 443 K achieves higher crystallinity but lower yield (~15–20%) compared to solution-phase routes . Statistical optimization (e.g., Design of Experiments) can isolate critical factors like pH and temperature, while in situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation .

Q. How does the compound’s hydrogen-bonding network influence its solid-state properties and solubility?

The carboxylate and amine groups form intermolecular N–H⋯O and O–H⋯O bonds, creating a 3D network that reduces solubility in non-polar solvents. This network stabilizes the crystal lattice but complicates dissolution in aqueous media without sonication or co-solvents . Modifying counterions (e.g., substituting Na⁺ with K⁺) or functionalizing the pyrazine ring (e.g., bromination) can alter solubility profiles .

Q. What role does this compound play in synthesizing pharmacologically active derivatives?

It serves as a precursor for pyrazine-based drugs, such as antidiabetic agents (e.g., Glipizide) and uric acid inhibitors (e.g., Allopurinol analogs). The carboxylate group enables conjugation with amines via carbodiimide coupling, while the amine site allows for further substitution (e.g., acylations) to enhance bioavailability .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis OptimizationHydrothermal synthesis (443 K, H₂O/DMF), stoichiometric control of NaOH
Structural AnalysisX-ray crystallography (octahedral Zn(II) complexes), IR/NMR spectroscopy
Solubility EnhancementSonication in DMSO, counterion substitution (e.g., K⁺), co-solvent systems
Computational ModelingDFT for metal-ligand binding, molecular docking for drug-target interactions

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